Tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a but-3-en-1-yl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and but-3-en-1-yl bromide. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: Contains an indole group instead of the but-3-en-1-yl group.
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the but-3-en-1-yl group.
Uniqueness
Tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
Tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate is a compound gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound is characterized by its piperidine structure, which is known for conferring various pharmacological properties. The compound has been studied for its potential antimicrobial and anticancer activities, as well as its role in modulating specific biological pathways.
The biological activity of this compound is believed to involve interactions with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could act on receptors that modulate cellular signaling, potentially influencing processes such as apoptosis and cell proliferation.
The exact molecular targets remain under investigation, but preliminary studies suggest a complex interaction with cellular mechanisms that warrant further exploration.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi. A summary of findings is presented in Table 1.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer properties of the compound have also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways. Notable findings are summarized in Table 2.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition compared to control groups, suggesting potential as a therapeutic agent for bacterial infections.
Study 2: Cancer Cell Apoptosis
Another pivotal study focused on the compound's effect on cancer cell lines. The researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis in HeLa cells. This study highlights the compound's potential as an anticancer drug candidate .
Properties
IUPAC Name |
tert-butyl 4-but-3-enylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h5,12H,1,6-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMGCERFCRVRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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